3,6-Diphenyl-1,2,4-triazine

Übersicht

Beschreibung

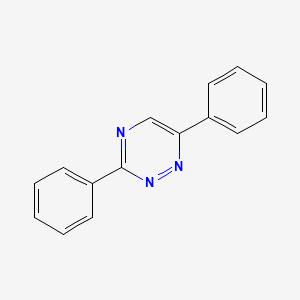

3,6-Diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are nitrogen-containing heterocycles with a six-membered ring structure The compound is characterized by the presence of two phenyl groups attached to the 3 and 6 positions of the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazine core undergoes nucleophilic displacement at the 3-position due to electron-deficient aromaticity. Key transformations include:

Thiolation and Alkylation

-

Reaction with thiosemicarbazide in acetic acid yields 5,6-diphenyl-1,2,4-triazine-3-thiol (compound 9 in ).

-

Subsequent alkylation with bromides (e.g., 3-bromoprop-1-yne) in the presence of triethylamine produces derivatives like 10B (3-(prop-2-yn-1-ylthio)-5,6-diphenyl-1,2,4-triazine) .

Example Reaction Table

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Thiosemicarbazide | 5,6-diphenyl-1,2,4-triazine-3-thiol | Acetic acid, 120°C, 3.5 h | 85 | |

| 3-Bromoprop-1-yne | 3-(prop-2-yn-1-ylthio)-triazine | Triethylamine, RT, 6 h | 78 |

Click Chemistry for Triazole Hybrids

The alkyne-functionalized triazine (10B ) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids. For example:

-

Reaction with 4-fluorobenzyl azide produces 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine), a potent apoptosis inducer .

Key Data

-

11E exhibited IC₅₀ values of 5.2 μM (MGC-803), 6.1 μM (EC-109), and 7.3 μM (PC-3), outperforming 5-FU .

-

Mechanistic studies revealed G2/M cell cycle arrest and mitochondrial apoptosis induction .

Suzuki Cross-Coupling

The triazine scaffold supports palladium-catalyzed cross-coupling with boronic acids:

-

Reaction of 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-aminophenylboronic acid under Suzuki conditions yields 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline .

Conditions

Hydroxymethylation

-

Reaction with formaldehyde introduces a hydroxymethyl group at the 2-position, forming (3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)methanol (compound S3 ) .

Sulfonation

Spectroscopic Data

Heterocycle Fusion

3,6-Diphenyl-1,2,4-triazine reacts with isatoic anhydride to form fused quinazolinone derivatives:

-

Potassium tert-butoxide-mediated condensation yields 2-(5,6-diphenyl-1,2,4-triazin-3-yl)quinazolin-4(3H)-one (compound S29 ) .

Key Features

Metalation and Dimerization

-

Lithiation at the 5-position with LDA (lithium diisopropylamide) enables dimerization to form 5,5'-bi-1,2,4-triazines .

-

Reaction with chlorotrimethylsilane yields silylated intermediates for further functionalization .

Halogenation and Salt Formation

-

Treatment with dichloroiodate (ICl₂⁻) forms 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I) , characterized by Raman peaks at 278 cm⁻¹ (I–Cl stretch) and 163 cm⁻¹ (triazine ring vibrations) .

Solvent-Free Amination

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory Activity

Research indicates that 3,6-diphenyl-1,2,4-triazine derivatives exhibit significant anti-inflammatory properties. In a study evaluating the inhibitory activity of various triazine derivatives on arachidonic acid-induced platelet aggregation, it was found that compounds with phenyl substituents at the 5 and 6 positions were particularly effective. Among these, ethyl 5-(4-methoxyphenyl)-6-phenyl-triazine-3-acetate showed potent activity comparable to established anti-inflammatory drugs .

Drug Development

The structure-activity relationship (SAR) studies on triazine derivatives have revealed their potential as lead compounds for drug development targeting various biological pathways. For instance, the synthesis of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole derivatives demonstrated promising activity against specific targets involved in inflammatory responses .

Optical Applications

Optoelectronic Devices

this compound is being explored for its optical properties in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Novel bis-triazine derivatives synthesized from this compound have shown significant non-linear optical (NLO) characteristics and photophysical properties suitable for luminescent materials. These materials are crucial for developing advanced technologies such as dye-enhanced solar cells and phosphorescent probes .

Spectroscopic Studies

The compound's ability to undergo intramolecular charge transfer (ICT) has been investigated using density functional theory (DFT), revealing insights into its electronic structure and potential applications in photonic devices. The calculated polarizability values indicate that these compounds can be effectively utilized in applications requiring specific optical characteristics .

Analytical Chemistry

Precolumn Derivatization Reagent

In analytical chemistry, this compound has been utilized as a precolumn derivatizing reagent in high-performance liquid chromatography (HPLC). This application enhances the detection sensitivity of analytes by forming stable derivatives that can be easily quantified. The effectiveness of this approach was demonstrated in various analytical scenarios where improved resolution and detection limits were achieved .

Table 1: Summary of Anti-inflammatory Activity of Triazine Derivatives

Table 2: Optical Properties of Triazine Derivatives

Wirkmechanismus

The mechanism of action of 3,6-Diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-Triazine: Another triazine isomer with different substitution patterns.

2,4,6-Tris(phenyl)-1,3,5-triazine: A compound with three phenyl groups attached to the triazine ring.

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A derivative with a pyridyl group in addition to the phenyl groups.

Uniqueness

3,6-Diphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazines may not be suitable .

Biologische Aktivität

3,6-Diphenyl-1,2,4-triazine is a compound that belongs to the class of 1,2,4-triazines, which are known for their diverse biological activities. This article reviews the synthesis, biological applications, and research findings related to this compound.

Chemical Structure and Synthesis

The general structure of 1,2,4-triazines includes a six-membered ring containing three nitrogen atoms. The specific compound this compound features two phenyl groups attached at the 3 and 6 positions of the triazine ring. Various synthetic routes have been explored to obtain this compound and its derivatives, often involving nucleophilic substitutions or cyclization reactions with appropriate precursors .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. In studies evaluating antiproliferative effects against various cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer), several derivatives demonstrated potent cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | A549 | 0.20 |

| 3b | HeLa | 1.03 |

| 3b | MCF-7 | 1.25 |

These findings suggest that modifications to the triazine core can enhance its anticancer efficacy .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry studies have shown increased apoptotic cell levels in treated populations compared to controls. Additionally, some derivatives have been found to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains including E. coli and Staphylococcus aureus. The antibacterial activity was assessed using agar diffusion methods .

- Antiviral Activity : Some studies have reported antiviral properties against HIV and other viruses due to structural similarities with nucleoside analogs .

- Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective effects through inhibition of acetylcholinesterase activity .

Study on Antitumor Activity

A recent study synthesized novel derivatives based on the 1,2,4-triazine core and evaluated their antitumor activity against A549 and NIH/3T3 cell lines. Among the synthesized compounds, one derivative (designated as 3b) exhibited the highest selectivity and potency as an antitumor agent with a notable apoptotic effect .

Evaluation of Antimicrobial Properties

Another research effort focused on the synthesis of N-acetyl derivatives from triazines. The antibacterial efficacy was tested against various gram-positive and gram-negative bacteria. Results indicated that certain compounds had significant inhibitory effects on bacterial growth .

Eigenschaften

IUPAC Name |

3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-11-16-15(18-17-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGATPZENUYRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425063 | |

| Record name | 3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33063-35-3 | |

| Record name | 3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.